N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine
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Overview
Description
N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine is a compound with the molecular formula C12H12N2O5 It is known for its unique structure, which includes a phthalimide group attached to a glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine typically involves the reaction of phthalic anhydride with glycine under basic conditions to form N-(phthaloyl)glycine. This intermediate is then further reacted with another glycine molecule in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phthalimide or glycine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine involves its interaction with specific molecular targets. The phthalimide group can interact with proteins or enzymes, potentially inhibiting their activity. The glycine residues may facilitate binding to biological molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
N-Phthaloylglycine: Similar in structure but lacks the additional glycine residue.
N-Phthaloyl-DL-alanine: Contains an alanine residue instead of glycine.
Ethyl N-phthaloylcarbamate: An ester derivative with different reactivity.
Uniqueness
N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine is unique due to its dual glycine residues, which may enhance its binding affinity and specificity in biological systems.
Properties
CAS No. |
93923-88-7 |
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Molecular Formula |
C14H13N3O6 |
Molecular Weight |
319.27 g/mol |
IUPAC Name |
2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H13N3O6/c18-10(16-6-12(20)21)5-15-11(19)7-17-13(22)8-3-1-2-4-9(8)14(17)23/h1-4H,5-7H2,(H,15,19)(H,16,18)(H,20,21) |
InChI Key |
QPJQIQMWOUOCOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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